

A Technical Guide to Methyl 1H-Indazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 1H-Indazole-5-carboxylate**

Cat. No.: **B1322806**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of **Methyl 1H-indazole-5-carboxylate**. This compound is a key building block in the synthesis of a variety of biologically active molecules, making it of significant interest to the fields of medicinal chemistry and drug development.

Core Data Summary

The key quantitative data for **Methyl 1H-indazole-5-carboxylate** are summarized in the table below for quick reference and comparison.

Property	Value	Reference(s)
Molecular Weight	176.17 g/mol	[1] [2] [3]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[1] [2] [3]
CAS Number	473416-12-5	[1] [2] [4]
Appearance	Light pink to yellow or light yellow to brown solid	[1] [4]
Purity	≥ 96% (HPLC)	[1]
Storage Temperature	0-8 °C	[1]
Mass Spectrometry	(M+H) ⁺ = 176.9	[4]

Physicochemical Properties

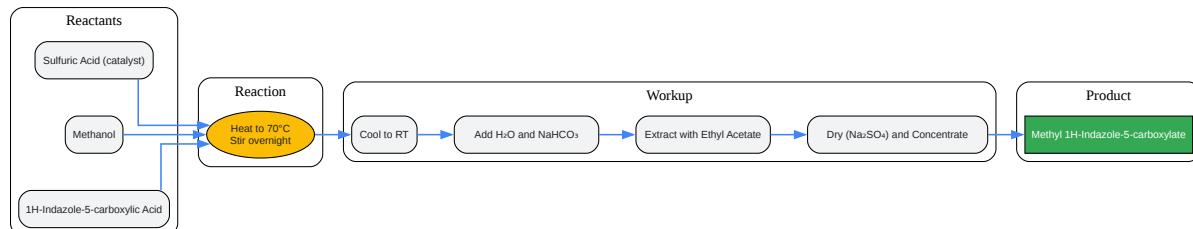
Methyl 1H-indazole-5-carboxylate is a solid at room temperature.[\[1\]](#)[\[2\]](#) It is a derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The presence of the ester functional group and the indazole core makes it a versatile intermediate for further chemical modifications.[\[5\]](#)

Synthesis of Methyl 1H-Indazole-5-carboxylate

A common and efficient method for the synthesis of **Methyl 1H-indazole-5-carboxylate** is the esterification of 1H-indazole-5-carboxylic acid.[\[4\]](#)

Experimental Protocol: Esterification of 1H-Indazole-5-carboxylic Acid

Materials:


- 1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol)
- Methanol (5 mL)
- Concentrated sulfuric acid (0.2 mL)

- Water
- Saturated aqueous sodium bicarbonate
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- A suspension of 1H-indazole-5-carboxylic acid in methanol is prepared in a reaction vessel.
[4]
- Concentrated sulfuric acid is slowly added to the suspension.[4]
- The reaction mixture is heated to 70°C and stirred overnight.[4]
- After the reaction is complete, the mixture is cooled to room temperature.[4]
- The mixture is then diluted with water (10 mL) and neutralized with saturated aqueous sodium bicarbonate (5 mL).[4]
- The product is extracted with ethyl acetate (2 x 30 mL).[4]
- The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
- This procedure affords **Methyl 1H-indazole-5-carboxylate** as a light pink to yellow solid with a yield of approximately 88%. [4]

Synthesis Workflow

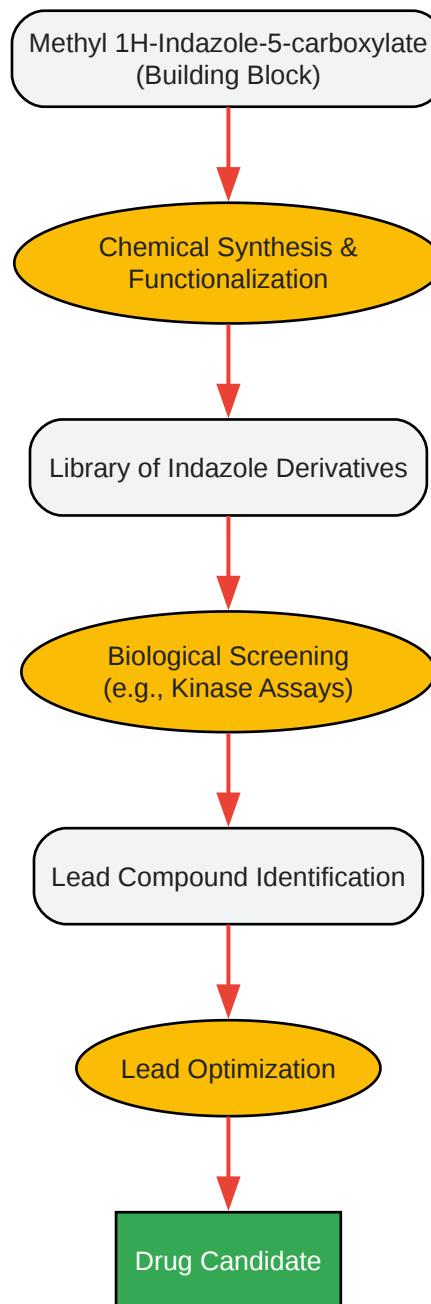
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 1H-indazole-5-carboxylate**.

Spectroscopic Characterization

The structural elucidation of **Methyl 1H-indazole-5-carboxylate** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- **¹H and ¹³C NMR Spectroscopy:** While specific spectral data for **Methyl 1H-indazole-5-carboxylate** is not readily available in the cited literature, the expected NMR spectra would show characteristic signals for the aromatic protons of the indazole ring, the methyl protons of the ester group, and the corresponding carbon signals.
- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the indazole ring, C=O stretching of the ester group, and C-H and C=C stretching of the aromatic system.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. The reported (M+H)⁺ ion is 176.9, which corresponds to the protonated molecule.[4]


Applications in Drug Development

Indazole derivatives are a prominent class of compounds in medicinal chemistry due to their wide range of biological activities.^[6] They are known to exhibit anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.^[6] **Methyl 1H-indazole-5-carboxylate** serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, including potential anti-inflammatory and anticancer agents.^[5] The indazole scaffold is a key component of several approved drugs and clinical candidates, highlighting the importance of intermediates like **Methyl 1H-indazole-5-carboxylate** in the drug discovery and development pipeline.^[7]

Signaling Pathways of Indazole Derivatives

While **Methyl 1H-indazole-5-carboxylate** is primarily a synthetic intermediate, the broader class of indazole-containing compounds has been shown to interact with various biological targets and signaling pathways. For instance, certain indazole derivatives have been developed as kinase inhibitors, which play a crucial role in cell signaling pathways that are often dysregulated in diseases like cancer.^[6] The functionalization of the indazole core, for which **Methyl 1H-indazole-5-carboxylate** is a starting material, allows for the modulation of activity against specific biological targets.

Logical Relationship of Indazole Intermediate to Drug Candidate

[Click to download full resolution via product page](#)

Caption: From chemical intermediate to a potential drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 1H-indazole-5-carboxylate 473416-12-5 [sigmaaldrich.com]
- 3. Methyl 1H-indazole-5-carboxylate 473416-12-5 [sigmaaldrich.com]
- 4. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 1H-Indazole-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322806#methyl-1h-indazole-5-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com